1,3,6-Trihydroxy-2,5-dimethoxyxanthone
Overview
Description
1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pirone scaffold. They are found in various plants, fungi, lichens, and bacteria, and have been studied for their potential therapeutic properties, including anti-tumor, anti-inflammatory, and anti-microbial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclization and demethylation steps. The reaction conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) as catalysts and solvents such as dichloromethane (CH2Cl2) or chloroform (CHCl3) .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trihydroxy-2,5-dimethoxyxanthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
1,3,6-Trihydroxy-2,5-dimethoxyxanthone has been studied for various scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential anti-tumor and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating cancer and inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in cell proliferation and inflammation. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- 1,3,7-Trihydroxy-2,8-dimethoxyxanthone
- 1,3,8-Trihydroxy-2-methoxyxanthone
- 1,3,8-Trihydroxy-4-methoxyxanthone
Uniqueness
1,3,6-Trihydroxy-2,5-dimethoxyxanthone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of hydroxyl and methoxy groups at specific positions on the xanthone core can significantly affect its interaction with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c1-20-14-8(17)5-9-10(12(14)19)11(18)6-3-4-7(16)15(21-2)13(6)22-9/h3-5,16-17,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPFVXIBUYNNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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